4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C8H15NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines, including 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a hydroxyethyl group and a carbaldehyde group .Physical And Chemical Properties Analysis
4-(2-Hydroxyethyl)piperidine-1-carbaldehyde has a molecular weight of 157.21 g/mol . Further physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
Synthesis of Anticancer Drug Intermediates
One notable application of similar derivatives involves the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which serves as an important intermediate in the development of small molecule anticancer drugs. A rapid synthetic method for these compounds has been established, optimizing the process to achieve a total yield of 65% (Wang et al., 2017).
Organoselenium Compound Synthesis
Research has also been conducted on the efficient synthesis of organoselenium compounds, specifically 1,2-bis(pyridine-2/3/4-yl)methyldiselanes, from pyridine-2/3/4-carbaldehyde. This synthesis avoids the use of highly toxic hydrogen selenide, employing a reductive selenation approach to achieve high yields at room temperature. The anti-proliferative activity of these compounds against mammalian cell lines and pathogenic strains was also evaluated, indicating their potential therapeutic applications (Bhasin et al., 2015).
CO2 Absorption Studies
Furthermore, the functionalized derivatives of piperidine, including those with hydroxyalkyl substituents, have been studied for their CO2 absorption characteristics. The chemical reactions between CO2 and these functionalized piperidines were analyzed using FTIR spectroscopy, revealing insights into the effects of molecular structural variations on CO2 absorption capacity and kinetics (Robinson et al., 2011).
Safety And Hazards
While specific safety and hazard information for 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Future Directions
Piperidines, including 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring the potential pharmaceutical applications of piperidine derivatives.
properties
IUPAC Name |
4-(2-hydroxyethyl)piperidine-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-3-8-1-4-9(7-11)5-2-8/h7-8,10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANYAIYXZFDQGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428532 |
Source
|
Record name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)piperidine-1-carbaldehyde | |
CAS RN |
141047-47-4 |
Source
|
Record name | 4-(2-Hydroxyethyl)-1-piperidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141047-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.